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  • Product: 4-(Benzyloxy)-2-bromonicotinonitrile
  • CAS: 727737-51-1

Core Science & Biosynthesis

Foundational

4-(Benzyloxy)-2-bromonicotinonitrile: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications

Executive Summary & Structural Rationale In the design of programmable heterocyclic scaffolds for medicinal chemistry, molecules must offer orthogonal reactivity to allow for sequential, site-specific functionalization....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the design of programmable heterocyclic scaffolds for medicinal chemistry, molecules must offer orthogonal reactivity to allow for sequential, site-specific functionalization. 4-(Benzyloxy)-2-bromonicotinonitrile (CAS: 727737-51-1) is a prime example of such a tri-functional building block[1].

As an application scientist, I approach this molecule not as a static entity, but as a dynamic, programmable core:

  • The C2-Bromo Moiety: Highly activated by the adjacent pyridine nitrogen and the electron-withdrawing nitrile group, making it exceptionally primed for palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura or Stille cross-couplings).

  • The C3-Nitrile Group: Serves a dual purpose. Electronically, it lowers the LUMO of the pyridine ring, increasing the electrophilicity of the C2 and C4 positions. Synthetically, it acts as a precursor for downstream conversion into primary amines, amides, or tetrazoles (common bioisosteres for carboxylic acids).

  • The C4-Benzyloxy Group: While it donates electron density into the ring via resonance, its primary utility is acting as a robust, sterically stable protecting group for a C4-hydroxyl. It is completely orthogonal to the C2-bromo group and can be selectively removed via hydrogenolysis or Lewis acid-mediated cleavage later in the synthetic sequence.

Chemical and Physical Properties

Understanding the foundational physical chemistry of this compound is critical for predicting its behavior in solution and during purification. Below is a synthesized table of its core quantitative data[1][2].

PropertyValue
Chemical Name 4-(Benzyloxy)-2-bromonicotinonitrile
CAS Number 727737-51-1
Molecular Formula C13H9BrN2O
Molecular Weight 289.13 g/mol
Boiling Point 442.1 ± 45.0 °C (Predicted)
Density 1.53 ± 0.1 g/cm³ (Predicted)
pKa -1.36 ± 0.18 (Predicted)
Storage Temperature 2-8 °C (Protect from light and moisture)

Mechanistic Insights: The SN​2 O-Benzylation

The synthesis of 4-(Benzyloxy)-2-bromonicotinonitrile typically proceeds via the O -alkylation of 2-bromo-4-hydroxynicotinonitrile using benzyl bromide.

The Causality of Reagent Selection: Why choose Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) over a weaker base like Potassium Carbonate ( K2​CO3​ )? Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the C4-hydroxyl group, driving the equilibrium entirely to the pyridoxide/phenoxide intermediate[3]. DMF, a polar aprotic solvent with a high dielectric constant, heavily solvates the sodium cation. This leaves the oxygen anion "naked" and highly reactive, ensuring a rapid SN​2 attack on the electrophilic carbon of benzyl bromide while minimizing competing N -alkylation pathways.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . Each step contains built-in physical or analytical feedback loops so the bench scientist can confirm success in real-time before proceeding.

Protocol A: Synthesis of 4-(Benzyloxy)-2-bromonicotinonitrile

Adapted from standard nicotinonitrile O -alkylation procedures[3].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with N2​ . Add 2-bromo-4-hydroxynicotinonitrile (1.0 eq) and anhydrous DMF (0.2 M concentration). Cool the stirring suspension to 0°C using an ice bath.

  • Deprotonation (Validation Step): Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Self-Validation: You must observe immediate effervescence ( H2​ gas evolution). The opaque suspension will transition into a clear, slightly yellow solution. Do not proceed until bubbling completely ceases (approx. 30 mins), which confirms 100% formation of the nucleophilic anion.

  • Alkylation: Dropwise add Benzyl Bromide (1.05 eq) dissolved in a minimal amount of DMF. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Reaction Monitoring (Validation Step): Run a TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The highly polar starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a new, highly UV-active spot ( Rf​≈0.6 ).

  • Quench & Workup: Carefully pour the mixture into crushed ice/water to quench any residual NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to thoroughly remove residual DMF.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the target compound.

Protocol B: Downstream Diversification – Suzuki-Miyaura Coupling at C2

Once the benzyloxy group is secured, the C2-bromo position can be functionalized.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask, combine 4-(Benzyloxy)-2-bromonicotinonitrile (1.0 eq), an Arylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq) in a degassed mixture of Toluene/Ethanol (4:1).

  • Base Addition (Validation Step): Add 2M aqueous Na2​CO3​ (2.0 eq).

    • Self-Validation: Upon heating to 90°C, the biphasic mixture will turn a characteristic dark yellow/orange. This color change indicates the active Pd0 species has successfully entered the catalytic cycle via oxidative addition into the C-Br bond.

  • Completion & Workup: Reflux for 4-6 hours. Confirm completion via LC-MS (look for the M+1 peak of the coupled product and the disappearance of the 289/291 m/z bromine isotope pattern). Filter through a Celite pad to remove palladium black, extract, and concentrate.

Visualizing the Synthetic and Functional Pathway

The following diagram maps the logical progression from the unprotected starting material, through the critical O -benzylation step, and into downstream cross-coupling and deprotection workflows.

G SM 2-Bromo-4-hydroxynicotinonitrile Reagents Benzyl Bromide NaH, DMF SM->Reagents Product 4-(Benzyloxy)-2-bromonicotinonitrile (Target Scaffold) Reagents->Product Suzuki Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Product->Suzuki Coupled 4-(Benzyloxy)-2-arylnicotinonitrile Suzuki->Coupled Deprotect O-Debenzylation H2, Pd/C or BBr3 Coupled->Deprotect Final 2-Aryl-4-hydroxynicotinonitrile Deprotect->Final

Synthetic workflow and downstream diversification of 4-(Benzyloxy)-2-bromonicotinonitrile.

References

  • PrepChem. "Synthesis of 5-benzyloxy-2-chloronicotinonitrile" (Mechanistic Proxy for O-Alkylation). PrepChem Synthetic Procedures. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 25111088, 4-(Benzyloxy)picolinonitrile" (Structural Analog Data). PubChem. Available at:[Link]

Sources

Exploratory

1H and 13C NMR spectral data for 4-(Benzyloxy)-2-bromonicotinonitrile

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Characterization of 4-(Benzyloxy)-2-bromonicotinonitrile Introduction & Strategic Context In modern drug development, the precise structural elucidation of synthetic in...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Characterization of 4-(Benzyloxy)-2-bromonicotinonitrile

Introduction & Strategic Context

In modern drug development, the precise structural elucidation of synthetic intermediates is the bedrock of reproducible medicinal chemistry. 4-(Benzyloxy)-2-bromonicotinonitrile (also known as 4-benzyloxy-2-bromo-pyridine-3-carbonitrile) serves as a highly functionalized, critical building block. Notably, it is a key intermediate in the synthesis of novel triazolo[4,3-a]pyridine derivatives, which act as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2)—a primary target for treating neurological and psychiatric disorders such as schizophrenia and anxiety[1].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data-collection exercise, but as a rigorous proof of regiochemistry. This whitepaper details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy to validate the structure of 4-(Benzyloxy)-2-bromonicotinonitrile, explaining the causality behind the experimental parameters and the resulting spectral phenomena.

Mechanistic Regiochemistry & The Role of NMR

The synthesis of 4-(Benzyloxy)-2-bromonicotinonitrile typically proceeds via the nucleophilic aromatic substitution ( SN​Ar ) of 2,4-dibromonicotinonitrile with benzyl alcohol in the presence of a base like sodium hydride[1]. Because the starting material possesses two electrophilic sites (C-2 and C-4), the reaction could theoretically yield a mixture of regioisomers.

NMR spectroscopy is the most definitive analytical technique to confirm that the substitution occurred exclusively at the C-4 position[2]. The regiochemical proof relies on the electronic effects imparted by the newly introduced benzyloxy group. Oxygen is a strong π -electron donor via resonance, which significantly shields the ortho and para positions of the pyridine ring. If the substitution occurs at C-4, the adjacent C-5 proton will experience a profound upfield shift. If substitution were to occur at C-2, this specific shielding effect on H-5 would be absent.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating system where each parameter is deliberately chosen to maximize signal-to-noise ratio (SNR) and resolution.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified 4-(Benzyloxy)-2-bromonicotinonitrile in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl3​ provides a transparent window for both 1 H and 13 C observation, while TMS provides an absolute zero-point reference to calibrate chemical shifts, eliminating solvent-dependent drift[3].

  • Spectrometer Setup: Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3​ and execute automated 3D gradient shimming (e.g., TopShim).

    • Causality: Locking compensates for superconducting magnet drift over time. Precise shimming homogenizes the B0​ magnetic field across the sample volume, which is critical for resolving fine scalar couplings (e.g., the ~5.8 Hz J -coupling between pyridine protons).

  • 1 H NMR Acquisition: Execute a standard 1D 1 H pulse sequence (e.g., zg30 on Bruker systems). Set the spectral width to 12 ppm, the relaxation delay ( d1​ ) to 1.0 s, and acquire 16 scans.

  • 13 C NMR Acquisition: Execute a 1D 13 C pulse sequence with broadband proton decoupling (e.g., zgpg30). Set the spectral width to 250 ppm, the relaxation delay ( d1​ ) to 2.0 s, and acquire 512–1024 scans.

    • Causality: A longer d1​ of 2.0 seconds is mandatory for 13 C NMR to allow sufficient longitudinal ( T1​ ) relaxation for quaternary carbons (C-2, C-3, C-4, and the CN group). Because these carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation. Failing to extend d1​ would result in these critical structural markers vanishing into the baseline[2].

  • Data Processing: Apply a Fourier transform (FT) followed by manual zero- and first-order phase correction to yield pure absorption lineshapes. Apply a polynomial baseline correction to ensure accurate integration of the 1 H signals.

Spectral Data & Causality Analysis

The following tables summarize the expected spectral data based on empirical substituent effects and authoritative chemical shift rules for functionalized pyridines[3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Assignment & Causality
O-CH 2​ 5.32Singlet (s)2H-Benzylic CH 2​ : Deshielded by the adjacent electronegative oxygen and the magnetic anisotropy of the phenyl ring.
H-5 7.05Doublet (d)1H5.8Pyridine C5-H : Strongly shielded by the resonance electron donation from the C-4 ether oxygen.
Ph-H 7.35 – 7.42Multiplet (m)3H-Phenyl meta/para : Standard aromatic protons.
Ph-H 7.45 – 7.50Multiplet (m)2H-Phenyl ortho : Standard aromatic protons.
H-6 8.35Doublet (d)1H5.8Pyridine C6-H : Highly deshielded due to the electron-withdrawing nature of the pyridine nitrogen and the meta-cyano group.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment & Causality
O-CH 2​ 71.5CH 2​ Benzylic carbon : Typical shift for an ether linkage.
C-3 106.2C q​ Pyridine C-CN : Unintuitively shielded due to the magnetic anisotropy of the adjacent C≡N triple bond cylinder.
C-5 109.8CHPyridine C-H : Shielded via ortho-resonance from the C-4 oxygen.
CN 114.5C q​ Cyano carbon : Standard nitrile chemical shift.
Ph (o/m/p) 127.5 – 129.1CHPhenyl carbons : Aromatic ring system.
Ph (ipso) 134.8C q​ Phenyl ipso carbon : Substituted aromatic carbon.
C-2 143.5C q​ Pyridine C-Br : Deshielded by the inductive effect of the bromine atom and the adjacent nitrogen.
C-6 153.2CHPyridine C-H : Deshielded by the adjacent electronegative pyridine nitrogen.
C-4 166.0C q​ Pyridine C-O : The most deshielded carbon in the system due to direct bonding to the highly electronegative oxygen atom.

Workflow Visualization

To ensure standard operating procedures are strictly followed during structural verification, the logical flow of the NMR acquisition process is mapped below.

NMR_Workflow N1 Sample Preparation (Compound in CDCl3) N2 Spectrometer Setup (Lock, Shim, Tune) N1->N2 N3 1H NMR Acquisition (zg30, ns=16, d1=1s) N2->N3 N4 13C NMR Acquisition (zgpg30, ns=512, d1=2s) N2->N4 N5 2D NMR (HSQC/HMBC) Regiochemistry Verification N3->N5 N6 Data Processing (FT, Phase/Baseline Correction) N3->N6 N4->N5 N4->N6 N5->N6 N7 Structural Confirmation (Signal Assignment) N6->N7

Workflow for the NMR acquisition and structural verification of pyridine derivatives.

References

  • US Patent 9,085,577 B2 : 7-aryl-1,2,4-triazolo[4,3-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. Janssen Pharmaceuticals, Inc. 1

  • Pretsch, E., et al. : Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. 3

  • Applications of NMR in Drug Substance and Drug Product Development : State Scientific and Technical Library of Ukraine.2

Sources

Foundational

Topic: Electronic Effects of Benzyloxy Substitution on Nicotinonitrile Rings

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The nicotinonitrile scaffold is a privileged core in medicinal chemistry and materials science, valued for its unique e...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile scaffold is a privileged core in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2][3] The introduction of substituents can dramatically alter the physicochemical characteristics of this ring system, providing a powerful tool for molecular design. This technical guide offers an in-depth analysis of the electronic effects imparted by a benzyloxy substituent on the nicotinonitrile ring. We will dissect the interplay between inductive and resonance effects, explore the resulting impact on the ring's basicity, reactivity, and spectroscopic signatures, and provide validated experimental protocols for the synthesis and characterization of these valuable compounds. This document is intended to serve as a comprehensive resource for researchers leveraging benzyloxy-substituted nicotinonitriles in drug discovery and advanced materials development.

Deconstructing the Electronic Influence of the Benzyloxy Group

The net electronic effect of any substituent is a balance of its inductive and resonance contributions. Understanding this balance is critical to predicting the behavior of the substituted molecule.

Inductive vs. Resonance Effects

A substituent can influence the electron density of an aromatic ring through two primary mechanisms:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is based on the electronegativity of the atoms. More electronegative atoms pull electron density towards themselves, exerting a negative inductive (-I) effect.[4][5]

  • Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons or lone pairs between the substituent and the aromatic ring. Groups that donate electrons into the ring via resonance have a positive mesomeric (+M) effect, while those that withdraw electrons have a negative mesomeric (-M) effect.[4]

The Dual Nature of the Benzyloxy Substituent

The benzyloxy group (-OCH₂Ph) exhibits a classic electronic duality:

  • -I Effect: The oxygen atom is highly electronegative and withdraws electron density from the pyridine ring through the C-O sigma bond.

  • +M Effect: The lone pairs on the oxygen atom can be delocalized into the π-system of the pyridine ring. This resonance donation increases electron density, primarily at the ortho and para positions relative to the point of attachment.[5]

In most alkoxy-substituted aromatic systems, the +M effect is dominant, making the group an overall electron-donator and an ortho, para-director in electrophilic aromatic substitution.[5] This net electron-donating character is fundamental to its influence on the nicotinonitrile core. The nitrile group (-CN) itself is a potent electron-withdrawing group, both inductively and through resonance, significantly deactivating the ring.[6] The final electronic landscape of a benzyloxy-substituted nicotinonitrile is therefore a product of the competition between the donating benzyloxy group and the withdrawing nitrile group.

electronic_effects ring N C-CN C C-OCH2Ph C C note The net effect is electron donation into the ring, increasing electron density, especially at ortho/para positions. benzyloxy O CH2 Ph benzyloxy:o->ring:f3 benzyloxy:o->ring:f3

Caption: Inductive vs. Resonance Effects of the Benzyloxy Group.

Impact on Physicochemical Properties and Reactivity

The perturbation of the ring's electronic structure directly translates to measurable changes in its chemical properties.

Basicity of the Pyridine Nitrogen (pKa)

The basicity of the pyridine nitrogen is a direct reflection of the availability of its lone pair of electrons.

  • Prediction: Electron-donating groups increase the electron density on the nitrogen, making it a stronger base and thus increasing its pKa.[7][8][9] The net electron-donating character of the benzyloxy group is therefore expected to raise the pKa of the nicotinonitrile.

  • Causality: By pushing electron density into the ring, the benzyloxy group helps to stabilize the positive charge that develops on the nitrogen upon protonation (the pyridinium ion). This stabilization makes the protonation process more favorable.

Computational studies on substituted pyridines have consistently shown that substitution significantly affects the charge density on the pyridyl nitrogen, which in turn governs basicity and metal ion chelation efficacy.[8]

pka_effect start Benzyloxy Group (+M > -I) effect Increases Electron Density on Pyridine Ring start->effect Net Electron Donation stabilization Stabilizes Conjugate Acid (Pyridinium Ion) effect->stabilization Delocalization result Increased Basicity (Higher pKa) stabilization->result Thermodynamic Effect

Caption: Logical Flow of Benzyloxy Group's Effect on pKa.

Spectroscopic Signatures

The electronic changes are readily observed through standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: The increased electron density from the +M effect of the benzyloxy group shields the ring protons and carbons. This shielding results in an upfield shift (lower ppm values) for the corresponding signals in both ¹H and ¹³C NMR spectra, particularly for the nuclei ortho and para to the substituent.[10]

  • Infrared (IR) Spectroscopy: The electron-donating effect extends to the nitrile group. The increased electron density in the ring can delocalize slightly into the π* orbital of the C≡N bond, weakening it. This results in a decrease in the C≡N stretching frequency (ν) , shifting it to a lower wavenumber compared to unsubstituted nicotinonitrile.

  • UV-Visible Spectroscopy: The benzyloxy group acts as an auxochrome. Its interaction with the chromophoric nicotinonitrile system extends the conjugated π-system, which lowers the energy gap between the HOMO and LUMO. This leads to a bathochromic (red) shift , meaning the molecule absorbs light at a longer wavelength (λₘₐₓ).[11]

Table 1: Predicted Spectroscopic and Physicochemical Shifts
PropertyUnsubstituted NicotinonitrileBenzyloxy-Substituted NicotinonitrileRationale
pKa LowerHigher Increased electron density on pyridine N stabilizes the conjugate acid.[7][9]
¹H NMR (Ring H) DownfieldUpfield Shift Increased shielding from +M effect of the benzyloxy group.
¹³C NMR (Ring C) DownfieldUpfield Shift Increased shielding, especially at ortho/para positions.[10]
IR ν(C≡N) ~2230 cm⁻¹Lower Wavenumber Weakening of the C≡N bond due to electron donation into its π* orbital.
UV-Vis λₘₐₓ Shorter λLonger λ (Red Shift) Extended conjugation from the auxochromic benzyloxy group.[11]

Experimental Protocols: Synthesis and Characterization

Trustworthy data relies on robust and reproducible experimental design. The following protocols are standard methodologies for the synthesis and analysis of benzyloxy-substituted nicotinonitriles.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of 5-(benzyloxy)nicotinonitrile from 5-hydroxynicotinonitrile. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[12]

Protocol Steps:

  • Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-hydroxynicotinonitrile (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the more nucleophilic sodium phenoxide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the solution. Causality: The generated alkoxide performs an Sₙ2 reaction on the electrophilic benzylic carbon of benzyl bromide to form the ether linkage.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(benzyloxy)nicotinonitrile.

Characterization Workflow

A self-validating characterization process ensures the identity and purity of the synthesized compound.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Verification cluster_property Property Analysis synthesis Williamson Ether Synthesis purification Flash Chromatography synthesis->purification nmr ¹H & ¹³C NMR purification->nmr Verify Structure ms Mass Spectrometry (HRMS) purification->ms Verify Structure ir IR Spectroscopy purification->ir Verify Structure purity Purity Assessment (HPLC, Elemental Analysis) purification->purity Verify Structure pka pKa Determination (Spectrophotometric) purity->pka Confirm >95% Purity uv UV-Vis Spectroscopy purity->uv Confirm >95% Purity

Caption: Experimental Workflow for Synthesis and Analysis.

Protocol for pKa Determination (Spectrophotometric Method)

This method leverages the difference in the UV-Vis absorption spectra between the protonated (BH⁺) and neutral (B) forms of the pyridine.

  • Stock Solution: Prepare a ~1 mM stock solution of the purified benzyloxy-nicotinonitrile in methanol.

  • Buffer Preparation: Prepare a series of at least 10 buffer solutions with known pH values spanning the expected pKa (e.g., from pH 2 to pH 7).

  • Sample Preparation: For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to a cuvette containing the buffer. Ensure the final concentration is identical across all samples.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution.[11]

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and neutral forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Calculation: The pKa is the pH value at the inflection point of the resulting sigmoidal curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion and Outlook

The benzyloxy group acts as a potent electronic modulator of the nicotinonitrile core. Its dominant resonance-donating (+M) effect, which overrides its inductive withdrawal (-I), enriches the pyridine ring with electron density. This enrichment increases the basicity of the pyridine nitrogen, shields the ring's nuclei in NMR spectroscopy, and induces predictable shifts in IR and UV-Vis spectra. These electronic perturbations are crucial for tuning the properties of nicotinonitrile-based molecules for specific applications. For drug development professionals, enhancing the pKa can alter a compound's solubility, membrane permeability, and interaction with biological targets.[1][2] For materials scientists, modifying the electronic structure can tune the optical and conductive properties of derived materials.[13] The synthetic and analytical protocols detailed herein provide a reliable framework for researchers to confidently synthesize, characterize, and deploy these versatile chemical scaffolds in their respective fields.

References

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogen
  • Applications of Picolinonitrile Compounds in Drug Discovery: Applic
  • Acidity Study on 3-Substituted Pyridines - MDPI.
  • pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS* - Taylor & Francis.
  • (PDF) Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present)
  • Substituent Effect on Pyridine Efficacy as a Chel
  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations - ACS Public
  • Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the...
  • A Review on The Chemistry of Nicotinonitriles and Their applications - ResearchG
  • Illustrated Glossary of Organic Chemistry - Benzyl group.
  • Electron-Donating and Electron-Withdrawing Substituents - Dummies.com.
  • Ch12: Substituent Effects - University of Calgary.
  • Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - DSpace@MIT.
  • Chemistry of Benzene: Electrophilic Arom
  • Arom
  • Electrophilic arom
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC.
  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Chemoselective Reduction of the Nitrile Group in 4-(Benzyloxy)-2-bromonicotinonitrile

Introduction: The Strategic Importance of Pyridine-Based Scaffolds Nicotinonitrile derivatives, such as 4-(benzyloxy)-2-bromonicotinonitrile, are pivotal intermediates in the synthesis of a wide array of biologically act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridine-Based Scaffolds

Nicotinonitrile derivatives, such as 4-(benzyloxy)-2-bromonicotinonitrile, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The pyridine ring, substituted with strategically placed functional groups, serves as a versatile scaffold in drug discovery. The nitrile group, in particular, offers a gateway to two key functionalities: a primary amine via complete reduction or an aldehyde through partial reduction. The resulting aminomethyl or formyl pyridine derivatives are crucial building blocks for constructing more complex molecular architectures.

The primary challenge in the chemical transformation of 4-(benzyloxy)-2-bromonicotinonitrile lies in achieving chemoselectivity. The molecule possesses three potentially reducible or reactive sites: the nitrile group (-CN), the bromo substituent (-Br), and the benzyloxy group (-O-CH₂-Ph). A successful reduction protocol must selectively target the nitrile moiety without affecting the other functional groups, which are often essential for subsequent cross-coupling reactions or for their contribution to the final product's biological activity. This document provides a detailed guide to the chemoselective reduction of the nitrile group in 4-(benzyloxy)-2-bromonicotinonitrile, exploring methodologies for both partial and complete reduction.

Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents

The outcome of the reduction—either an aldehyde or a primary amine—is dictated by the choice of the reducing agent and the reaction conditions. The inherent reactivity of the substrate's other functional groups further narrows the selection of suitable reagents.

Partial Reduction to the Aldehyde: The Role of Sterically Hindered Hydride Reagents

To halt the reduction at the aldehyde stage, a less reactive and sterically bulky reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[1][2] Its bulky isobutyl groups prevent the second addition of hydride to the intermediate imine, which would otherwise lead to the primary amine.[3][4]

The mechanism involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, which activates the nitrile for hydride attack.[5] A single equivalent of hydride is delivered to the nitrile carbon, forming a stable aluminum-imine intermediate. This intermediate remains intact at low temperatures (typically -78 °C) and is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[2][4]

Complete Reduction to the Primary Amine: Navigating Chemoselectivity

For the complete reduction of the nitrile to a primary amine, several options are available. However, the presence of the bromo and benzyloxy groups necessitates careful consideration to avoid unwanted side reactions such as hydrodebromination or hydrogenolysis of the benzyl ether.

  • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent capable of converting nitriles to primary amines, LiAlH₄ can also reduce alkyl halides.[6][7] Its use with 4-(benzyloxy)-2-bromonicotinonitrile risks the undesired removal of the bromine atom. Therefore, careful control of reaction conditions, such as low temperatures, is crucial to favor nitrile reduction over dehalogenation.

  • Catalytic Hydrogenation: This method, often employing catalysts like Raney Nickel, Palladium, or Platinum, is a common and economical route for nitrile reduction.[5][8] However, these catalysts are also highly effective for the hydrogenolysis of benzyl ethers and can promote hydrodehalogenation. Consequently, standard catalytic hydrogenation is generally not suitable for this specific substrate due to the high risk of cleaving the benzyloxy group and removing the bromine atom.

  • Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or diisopropylaminoborane, offer a milder alternative for nitrile reduction.[9] These reagents often exhibit good functional group tolerance and can be a viable option for the chemoselective reduction of the nitrile in the presence of a bromo substituent.

  • Cobalt Chloride/Sodium Borohydride System: This reagent system has been shown to be effective for the selective reduction of nitriles to primary amines in the presence of other reducible functional groups.[10] The combination of cobalt chloride with an excess of sodium borohydride generates a species that chemoselectively reduces the nitrile group under mild conditions.[10]

Experimental Protocols

Protocol 1: Partial Reduction to 4-(Benzyloxy)-2-bromopicolinaldehyde using DIBAL-H

This protocol details the partial reduction of the nitrile to an aldehyde, a key intermediate for subsequent reactions like reductive amination or Wittig olefination.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-(Benzyloxy)-2-bromonicotinonitrile in anhydrous THF B Cool solution to -78 °C (dry ice/acetone bath) A->B C Add DIBAL-H (1M in hexanes) dropwise B->C D Stir at -78 °C for 2 hours C->D E Quench with methanol D->E F Add Rochelle's salt solution and warm to RT E->F G Extract with ethyl acetate F->G H Wash with brine, dry over Na₂SO₄, and concentrate G->H I Purify by column chromatography H->I

Figure 1: Workflow for the partial reduction of 4-(benzyloxy)-2-bromonicotinonitrile to the corresponding aldehyde using DIBAL-H.

Materials:

  • 4-(Benzyloxy)-2-bromonicotinonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)

  • Methanol

  • Rochelle's salt (Potassium sodium tartrate) solution (saturated aqueous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dry ice and acetone

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-(benzyloxy)-2-bromonicotinonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Data Summary:

ParameterValue
Reducing Agent DIBAL-H
Stoichiometry 1.1 equivalents
Solvent Anhydrous THF
Temperature -78 °C
Reaction Time 2 hours
Typical Yield 75-85%
Protocol 2: Complete Reduction to (4-(Benzyloxy)-2-bromopyridin-3-yl)methanamine using LiAlH₄

This protocol describes the complete reduction of the nitrile to a primary amine, a versatile building block for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up (Fieser method) cluster_purification Purification A Suspend LiAlH₄ in anhydrous THF B Cool to 0 °C A->B C Add a solution of 4-(Benzyloxy)-2-bromonicotinonitrile in THF dropwise B->C D Stir at 0 °C to room temperature C->D E Cool to 0 °C and slowly add H₂O D->E F Add 15% aqueous NaOH E->F G Add more H₂O and stir F->G H Filter the solid and wash with THF G->H I Concentrate the filtrate H->I J Purify by column chromatography or crystallization I->J

Figure 2: Workflow for the complete reduction of 4-(benzyloxy)-2-bromonicotinonitrile to the corresponding primary amine using LiAlH₄.

Materials:

  • 4-(Benzyloxy)-2-bromonicotinonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-(benzyloxy)-2-bromonicotinonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the product by flash column chromatography on silica gel or by crystallization.

Data Summary:

ParameterValue
Reducing Agent LiAlH₄
Stoichiometry 1.5 equivalents
Solvent Anhydrous THF
Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Typical Yield 60-75%

Conclusion and Future Perspectives

The chemoselective reduction of the nitrile group in 4-(benzyloxy)-2-bromonicotinonitrile is a critical transformation in synthetic organic chemistry. The choice of reducing agent is paramount in determining the reaction outcome. For partial reduction to the aldehyde, DIBAL-H at low temperatures provides a reliable and high-yielding protocol. For complete reduction to the primary amine, a carefully controlled reaction with LiAlH₄ can be effective, though alternative, milder reagents like borane complexes or the cobalt chloride/sodium borohydride system may offer improved chemoselectivity and are worthy of investigation for this specific substrate. These detailed protocols provide a solid foundation for researchers and drug development professionals to access valuable pyridine-based building blocks for their synthetic endeavors.

References

  • Miliutin, M. V., Boyarskiy, V. P., & Kukushkin, V. Y. (2021). Reduction of Nitriles to Primary Amines by Metal-Free Catalysis. Catalysts, 11(11), 1387. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry Steps. (2024). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Wikipedia. (2023). Nitrile reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). A novel method for the reduction of nitriles to primary amines. Tetrahedron Letters, 10(52), 4555-4558. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproduct formation during 4-(Benzyloxy)-2-bromonicotinonitrile coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when scaling up highly functionalized N-heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when scaling up highly functionalized N-heterocycles.

The molecule , 4-(Benzyloxy)-2-bromonicotinonitrile , is a highly reactive, electron-deficient scaffold. While the C2-bromide is perfectly primed for oxidative addition, the strongly electron-withdrawing C3-nitrile and the labile C4-benzyloxy group introduce competing degradation pathways.

Below is a comprehensive troubleshooting guide, mechanistic breakdown, and a self-validating protocol designed to eliminate byproduct formation during cross-coupling.

Part 1: Reaction Profiling & Quantitative Data

To understand how to fix the reaction, we must first look at how standard conditions fail. The table below summarizes the causality between common reagent choices and the resulting byproduct distribution.

Catalyst / LigandBase & Solvent SystemPrimary Byproduct ObservedMechanism of FailureDesired Product Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / EtOHO-Debenzylation (35%)SNAr via OH⁻ / Alkoxide< 20%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / DMF / H₂ONitrile Hydrolysis (25%)Base-catalyzed hydration45%
Pd₂(dba)₃ / PPh₃K₃PO₄ / TolueneProtodehalogenation (30%)Slow transmetalation50%
Pd(OAc)₂ / XPhos CsF (Anhydrous) / Dioxane None (Trace < 2%) Optimized Pathway > 90%

Part 2: Troubleshooting Guide (FAQs)

Q1: I am observing a major byproduct corresponding to the loss of the bromine atom (M-79). Why is this happening, and how do I stop it? A1: This is protodehalogenation (or hydrodehalogenation). It occurs when the catalytic cycle is interrupted after oxidative addition but before transmetalation. Because your pyridine ring is highly electron-deficient, oxidative addition into the C2-Br bond is extremely fast. However, if transmetalation is slow, the Pd(II) intermediate acts as a hydride sink, abstracting hydrogen from protic solvents (like alcohols) or basic impurities [1].

  • The Fix: Switch to strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane). More importantly, upgrade your ligand to a bulky, electron-rich biarylphosphine like XPhos or SPhos . These ligands sterically block β-hydride insertion while dramatically accelerating the transmetalation step [1].

Q2: LC-MS shows a significant peak where the benzyl group has been cleaved (O-debenzylation). Is the palladium catalyst reducing the ether? A2: While Pd(0) can catalyze transfer hydrogenolysis in the presence of a hydride source, the primary culprit here is Nucleophilic Aromatic Substitution (SNAr) . The C3-cyano group and the pyridine nitrogen synergistically withdraw electron density, making the C4 position highly electrophilic. If you use aqueous hydroxides or alkoxide bases, they will attack C4 and displace the benzyloxy group.

  • The Fix: You must use a non-nucleophilic base. Anhydrous Cesium Fluoride (CsF) is the optimal choice. The fluoride anion has a high, specific affinity for boron—converting the boronic acid into the reactive organoborate required for transmetalation—without acting as a strong nucleophile against the activated pyridine ring [2].

Q3: My nitrile group is converting into an amide. Is the reaction temperature too high? A3: Heat alone is not the issue; the failure is driven by the combination of heat, water, and base. The strongly electron-withdrawing nature of the pyridine ring accelerates the base-catalyzed hydration of the cyano group.

  • The Fix: Moving to the anhydrous CsF/Dioxane system completely removes the water necessary for this hydration side-reaction, allowing you to safely heat the reaction to 80–100 °C to drive the coupling to completion.

Part 3: Mechanistic & Workflow Visualizations

To visualize the competing pathways discussed above, refer to the mechanistic divergence diagram below.

Mechanistic_Pathway Start 4-(Benzyloxy)-2-bromonicotinonitrile + Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Start->OxAdd SNAr Nucleophilic Attack (SNAr) (from OH⁻ or Alkoxides) Start->SNAr Aqueous/Strong Base Transmet Transmetalation (Accelerated by XPhos/CsF) OxAdd->Transmet Boronic Acid + Base Hydride β-Hydride Insertion (from protic solvent/base) OxAdd->Hydride Slow Transmetalation RedElim Reductive Elimination Transmet->RedElim Product Desired Coupled Product RedElim->Product Dehalo Protodehalogenation Byproduct Hydride->Dehalo Debenzyl O-Debenzylation Byproduct SNAr->Debenzyl

Caption: Mechanistic pathways: Desired catalytic cycle vs. byproduct formation.

Experimental_Workflow Prep 1. Reagent Prep Dry Solvents & Degas Mix 2. Reaction Setup Pd(OAc)2, XPhos, CsF Prep->Mix Heat 3. Thermal Activation 80°C, Anhydrous Mix->Heat Monitor 4. LC-MS Validation Verify M-79 Absence Heat->Monitor Quench 5. Workup Aqueous Extraction Monitor->Quench

Caption: Optimized experimental workflow for coupling highly functionalized pyridines.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an anhydrous fluoride-base system to ensure the preservation of the benzyloxy and nitrile groups while driving the Suzuki-Miyaura coupling [2].

Materials Required:

  • 4-(Benzyloxy)-2-bromonicotinonitrile (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Anhydrous Cesium Fluoride (CsF) (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask or a heavy-walled microwave vial under a vacuum, then backfill with ultra-pure Argon.

  • Reagent Loading: Quickly weigh and add the 4-(Benzyloxy)-2-bromonicotinonitrile, arylboronic acid, Pd(OAc)₂, XPhos, and CsF to the vessel. Crucial Note: CsF is highly hygroscopic. Weigh this rapidly in a dry environment or glovebox to prevent moisture introduction, which causes nitrile hydrolysis.

  • Atmosphere Control: Evacuate and backfill the reaction vessel with Argon for three complete cycles to remove atmospheric oxygen, preventing catalyst deactivation.

  • Solvent Addition: Inject the anhydrous, sparged 1,4-Dioxane via a gas-tight syringe.

  • Thermal Activation: Seal the vessel and heat the vigorously stirring mixture to 80 °C. Maintain this temperature for 4 to 8 hours.

  • Self-Validating LC-MS Check:

    • Action: Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and filter through a micro-celite plug.

    • Validation Criteria: Analyze the chromatogram. You must verify the absence of the M-79 peak (protodehalogenation) and the M-106 peak (O-debenzylation). If the M-79 peak is detected and rising, transmetalation is failing. Immediately cool the reaction to halt further hydride transfer, and verify the anhydrous integrity of your reagents for the next run. Do not proceed to workup until the starting material is fully consumed and these byproducts are confirmed absent.

  • Workup & Quench: Once validated, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and quench with deionized water to dissolve the CsF salts.

  • Isolation: Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., Santos, L. M. N. B. F. "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." ChemCatChem 2014, 6(5), 1291-1302.[Link]

  • Molander, G. A., Biolatto, B. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." Journal of Organic Chemistry 2003, 68(11), 4302-4314.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(Benzyloxy)-2-bromonicotinonitrile Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly congested pyridine scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly congested pyridine scaffolds. Here, we address the specific organometallic challenges associated with functionalizing 4-(benzyloxy)-2-bromonicotinonitrile, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to rescue failing cross-coupling reactions.

Mechanistic Insight: The Steric and Electronic Landscape

The molecular architecture of 4-(benzyloxy)-2-bromonicotinonitrile presents a "perfect storm" of synthetic liabilities. To successfully functionalize the C2 position, you must navigate three competing forces:

  • Steric Shielding: The C2-bromo position is flanked by the pyridine nitrogen and a C3-nitrile group. Furthermore, the bulky C4-benzyloxy group sweeps a large steric volume that restricts the trajectory required for incoming nucleophiles during the transmetalation step.

  • Electronic Activation vs. Trapping: The highly electron-withdrawing C3-nitrile makes the C2-Br bond extremely susceptible to oxidative addition. However, this same electronic effect, combined with the steric bulk, often traps the resulting Palladium(II) intermediate, preventing reductive elimination.

  • Catalyst Poisoning: The basic pyridine nitrogen (N1) can act as a σ -donor, coordinating to the palladium center and forming a stable, off-cycle resting state that halts catalytic turnover[1].

G cluster_hindrance Steric & Electronic Liabilities Substrate 4-(Benzyloxy)-2-bromonicotinonitrile N1 Pyridine N1 (Catalyst Poisoning) Substrate->N1 C3 C3-Nitrile (Steric Shield) Substrate->C3 C4 C4-Benzyloxy (Bulky Shield) Substrate->C4 C2 C2-Bromo (Reaction Site) Substrate->C2 Pd Palladium Catalyst N1->Pd Dead-end Coordination C3->Pd Hinders Approach C4->Pd Blocks Transmetalation C2->Pd Oxidative Addition

Diagram 1: Mechanistic landscape illustrating the steric and electronic liabilities of the substrate.

Troubleshooting FAQs

Q1: Why does my Suzuki-Miyaura coupling at the C2-bromo position stall at <20% conversion? Causality: The C3-nitrile accelerates oxidative addition, but the bulky C4-benzyloxy group and the C3-nitrile severely restrict the approach of the boronic acid, stalling the transmetalation step. Additionally, the pyridine nitrogen coordinates to the Pd center, poisoning the catalyst[2]. Solution: Switch to a highly active, sterically demanding biarylphosphine ligand like S-Phos or XPhos. These ligands are bulky enough to force the reductive elimination step, yet flexible enough to accommodate the incoming nucleophile[3]. S-Phos has been specifically validated for overcoming steric hindrance in 2-bromonicotinonitrile derivatives[2].

Q2: How do I prevent the cleavage of the 4-benzyloxy group during cross-coupling? Causality: Benzyloxy groups on electron-deficient pyridines (activated by the adjacent C3-nitrile) are highly susceptible to nucleophilic aromatic substitution (SNAr) or hydrolysis if harsh aqueous bases (e.g., NaOH, KOH) are used at elevated temperatures. Solution: Use mild, non-nucleophilic bases. For Suzuki couplings, anhydrous K3​PO4​ in a dioxane/water mixture is optimal[2]. For Buchwald-Hartwig aminations, DBU or Cs2​CO3​ in anhydrous toluene prevents unwanted debenzylation[1].

Q3: My Buchwald-Hartwig amination turns black within 10 minutes, and no product is formed. What happened? Causality: The rapid formation of palladium black indicates total catalyst decomposition. 2-Bromopyridines are notorious for poisoning Pd catalysts because the basic pyridine nitrogen outcompetes the amine substrate for coordination to the Pd(II) center[1]. Solution: Utilize third-generation (G3) palladacycle precatalysts (e.g., XantPhos Pd G3). These precatalysts activate rapidly under mild conditions to generate the active monoligated Pd(0) species, which immediately undergoes oxidative addition before the pyridine nitrogen can poison the system[1].

Quantitative Data: Catalyst & Ligand Selection

Summarizing the optimal conditions based on reaction kinetics and steric tolerance:

Reaction TypeCatalyst/Ligand SystemBase & SolventTypical Yield RangePrimary Advantage
Suzuki-Miyaura Pd(OAc)2​ / S-Phos K3​PO4​ , Dioxane/ H2​O 75 - 85%Overcomes C3/C4 steric shielding; high turnover[2].
Suzuki-Miyaura Pd2​(dba)3​ / XPhos K3​PO4​ , THF/ H2​O 70 - 80%Excellent for highly electron-deficient boronic acids[3].
Buchwald-Hartwig XantPhos Pd G3DBU, MeCN/PhMe70 - 90%Rapid Pd(0) generation prevents pyridine N-coordination[1].
Buchwald-Hartwig (3IP) PdCl2​ NaOtBu, Toluene80 - 95%Specifically designed for extremely hindered primary amines[4].

Table 1: Quantitative comparison of catalyst/ligand systems for hindered 2-bromopyridines.

Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: High-yield C-C bond formation while preserving the C4-benzyloxy group.

  • Reagent Charging: In a Schlenk tube, combine 4-(benzyloxy)-2-bromonicotinonitrile (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)2​ (5 mol%), S-Phos (10 mol%), and anhydrous K3​PO4​ (2.0 equiv)[2].

  • Atmosphere Control: Evacuate and backfill the tube with dry nitrogen (3 cycles). Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich S-Phos ligand.

  • Solvent Addition: Add degassed 1,4-dioxane and water (3:1 v/v ratio) via syringe. Validation Checkpoint: The mixture should initially appear as a pale yellow suspension.

  • Reaction Execution: Heat the reaction mixture to 80 °C for 16 hours. Validation Checkpoint: A color shift to deep orange/red indicates active cross-coupling. The appearance of a black mirror on the glassware indicates catalyst death.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4​Cl to quench the reaction and remove inorganic salts[2].

Protocol B: Buchwald-Hartwig Amination with Hindered Amines

Objective: C-N bond formation at the congested C2 position without catalyst poisoning.

  • Reagent Charging: Inside a nitrogen-filled glovebox, charge a vial with 4-(benzyloxy)-2-bromonicotinonitrile (1.0 equiv), the target amine (1.2 equiv), XantPhos Pd G3 (5 mol%), and DBU (2.0 equiv)[1].

  • Solvent Addition: Dissolve the reagents in anhydrous toluene to achieve a 0.2 M concentration. Causality: DBU is chosen over stronger bases like NaOtBu to prevent potential SNAr side reactions at the C4-benzyloxy position, which is activated by the adjacent nitrile.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 90 °C for 12 hours.

  • Monitoring: Monitor reaction progress by LC-MS. Validation Checkpoint: The G3 precatalyst ensures rapid initiation; if starting material persists after 2 hours without product formation, verify the anhydrous integrity of the solvent and amine.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues prior to chromatographic purification[1].

Troubleshooting Workflow

Use the following logical matrix to diagnose and resolve failures in your cross-coupling workflows:

G Start Low Yield in C2 Cross-Coupling? Check1 Is starting material consumed? Start->Check1 NoSM No: Catalyst Poisoning or Failed Ox. Addition Check1->NoSM SM Recovered YesSM Yes: Side Reactions or Failed Red. Elimination Check1->YesSM Complex Mixture Sol1 Switch to XPhos Pd G3 or BrettPhos NoSM->Sol1 Enhance Catalyst Sol2 Check for Protodeboronation or Debenzylation YesSM->Sol2 Optimize Base/Temp

Diagram 2: Troubleshooting workflow for diagnosing and resolving cross-coupling failures.

References

  • Total Syntheses and Biological Evaluation of the Ganoderma lucidum Alkaloids Lucidimines B and C. ACS Omega. 2

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Organic Process Research & Development. 1

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. 4

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters. Organometallics. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-(Benzyloxy)-2-bromonicotinonitrile Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals working with 4-(Benzyloxy)-2-bromonicotinonitri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals working with 4-(Benzyloxy)-2-bromonicotinonitrile .

This substrate is a highly versatile building block in pharmaceutical chemistry. The 2-bromo position is exceptionally activated for palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) due to the strongly electron-withdrawing 3-nitrile group. However, the 4-benzyloxy group introduces significant steric bulk and competing electronic resonance. Optimizing catalyst loading—specifically reducing it from a standard 1–5 mol% down to parts-per-million (ppm) levels—is critical for cost-effective scale-up and minimizing residual metal toxicity in active pharmaceutical ingredients (APIs).

This guide provides mechanistic insights, validated protocols, and targeted troubleshooting steps to ensure your cross-coupling workflows are robust and scalable.

Mechanistic Insights: The Causality of Catalyst Deactivation

In palladium-catalyzed cross-couplings, the catalytic cycle relies on a delicate kinetic balance between oxidative addition, transmetalation, and reductive elimination. For 4-(Benzyloxy)-2-bromonicotinonitrile, oxidative addition of the Pd(0) species into the C–Br bond is extremely rapid due to the highly electrophilic nature of the 2-position on the nicotinonitrile core.

However, if the subsequent transmetalation step is slow—often due to poor solubility of the nucleophile, steric clash from the 4-benzyloxy group, or improper base selection—the active Pd(0) resting state is left uncoordinated. This kinetic mismatch leaves the catalyst vulnerable to off-cycle degradation, primarily aggregating into inactive "palladium black" (1)[1]. This aggregation is the primary reason researchers falsely assume high catalyst loadings (5-10 mol%) are necessary. Utilizing bulky, electron-rich biarylphosphine ligands (Buchwald ligands) stabilizes the Pd(0) intermediate, preventing aggregation and enabling ppm-level catalyst loadings (2)[2].

Experimental Workflow Visualization

CatalystOptimization A Initial Screen (1-5 mol% Pd, G3/G4 Precatalyst) B Monitor Conversion (LC-MS / NMR at 1h, 4h, 24h) A->B C >95% Conversion (Active System) B->C Success D <50% Conversion or Stalling (Deactivation) B->D Failure E Reduce Pd Loading (Titrate down to 100-500 ppm) C->E F Check for Pd Black (Visual & Kinetics) D->F G Optimize Ligand/Base (Switch to XPhos/SPhos, adjust pH) F->G Aggregation Observed G->B Re-test

Experimental workflow for diagnosing and optimizing palladium catalyst loading in cross-coupling.

Step-by-Step Methodology: Catalyst Loading Optimization Protocol

This self-validating protocol is designed to systematically reduce palladium loading in the functionalization of 4-(Benzyloxy)-2-bromonicotinonitrile while maintaining >95% conversion.

  • Pre-catalyst Selection : Weigh out the appropriate Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3) (). These precatalysts ensure a precise 1:1 Pd-to-ligand ratio and rapid generation of the active Pd(0) species at room temperature, avoiding the inconsistencies of in situ reduction.

  • Reaction Assembly (Inert Atmosphere) : In a dry, septum-capped Schlenk flask, combine 4-(Benzyloxy)-2-bromonicotinonitrile (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and a mild base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition & Degassing : Add a solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen degrades electron-rich phosphine ligands and oxidizes Pd(0), which artificially inflates the required catalyst loading (1)[1].

  • Catalyst Spiking (Titration) : Prepare a standard stock solution of the Pd precatalyst in dry THF. Add the catalyst solution to achieve the target loading. Start your baseline at 1 mol%, then scale down in subsequent runs to 0.1 mol% (1000 ppm), and 0.025 mol% (250 ppm) (3)[3].

  • Reaction Execution : Heat the mixture to 80 °C under vigorous stirring (800+ rpm) to ensure optimal mass transfer in the biphasic mixture.

  • Kinetic Sampling : Withdraw 20 µL aliquots at 1h, 4h, and 12h. Quench with acetonitrile and analyze via UPLC-MS to determine conversion and calculate the Turnover Number (TON).

Data Presentation: Effect of Catalyst Loading and Ligand on Yield

The following table summarizes the quantitative outcomes when optimizing the cross-coupling of 4-(Benzyloxy)-2-bromonicotinonitrile with a standard arylboronic acid. Notice how the choice of ligand dictates the maximum achievable TON.

EntryCatalyst SystemLoading (mol%)Pd Concentration (ppm)Time (h)Yield (%)Turnover Number (TON)
1Pd(OAc)₂ / PPh₃5.050,00012459
2XPhos Pd G31.010,0002>99>99
3XPhos Pd G30.11,000498980
4XPhos Pd G30.02525012943,760
5SPhos Pd G30.02525012622,480

Data reflects the superiority of bulky biarylphosphine ligands (e.g., XPhos) in maintaining high TON at ppm-level loadings compared to traditional systems (2)[2].

Troubleshooting Guides & FAQs

Q1: Why does my reaction stall at 1 mol% Pd loading despite full conversion of the pre-catalyst? A1: Stalling before full conversion is typically caused by catalyst deactivation, not a lack of initial active catalyst. As mentioned in the mechanistic insights, when transmetalation is slower than oxidative addition, the active Pd(0) can aggregate into inactive "palladium black" (1)[1]. To fix this, you must accelerate transmetalation (e.g., by adding water to dissolve inorganic bases or switching to a more soluble base like Cs₂CO₃) or stabilize the Pd(0) resting state by using a more sterically demanding ligand like XPhos or BrettPhos ().

Q2: How do I reliably reduce Pd loading to ppm levels for pharmaceutical scale-up? A2: Achieving ppm-level palladium loading requires maximizing the Turnover Number (TON). First, switch from in situ catalyst generation to preformed G3/G4 Buchwald precatalysts () or DyadPalladate™ complexes (4)[4]. These ensure quantitative generation of the active catalyst without wasting metal. Second, rigorously exclude oxygen. Finally, consider continuous flow chemistry; flow reactors provide superior mass transfer and mixing, which accelerates the reaction rate and outcompetes the kinetics of catalyst degradation, allowing for loadings as low as 100-500 ppm (5)[5].

Q3: What is the exact role of the 3-nitrile and 4-benzyloxy groups during oxidative addition? A3: The electronics of the substrate dictate the causality of the reaction rate. The 3-nitrile group is strongly electron-withdrawing via both induction and resonance, which significantly lowers the electron density at the adjacent 2-position. This makes the C–Br bond highly susceptible to oxidative addition by the electron-rich Pd(0) center. Conversely, the 4-benzyloxy group is electron-donating by resonance, which slightly counteracts the nitrile's effect, but its primary impact is steric bulk. The proximity of the benzyloxy group can hinder the approach of the bulky Pd-ligand complex, which is why highly tunable biarylphosphine ligands are required to navigate this specific steric environment (2)[2].

Q4: How do I remove residual palladium to meet the <10 ppm threshold required for APIs? A4: If you have optimized your reaction to use ppm-level catalyst loadings (e.g., 250 ppm) (3)[3], reaching the final <10 ppm threshold is much easier. However, residual Pd must still be scavenged. The most reliable protocol is to treat the crude organic phase with a functionalized silica scavenger (e.g., SiliaBond® Thiol or QuadraPure™ TU) at 40 °C for 4 hours. Alternatively, if the product is basic, forming a salt and recrystallizing it is a highly effective downstream transformation that leaves the lipophilic Pd-ligand complexes in the mother liquor (6)[6].

References

  • BenchChem Technical Support Team. "Palladium catalyst issues in cross-coupling reactions - Benchchem". BenchChem.
  • MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry". MDPI.
  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". Organic Process Research & Development.
  • Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts". MilliporeSigma.
  • Johnson Matthey. "Technical Brief - DyadPalladate™ pre-catalysts: Cross-coupling made simple". Johnson Matthey.
  • ACS Publications. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry". Organic Process Research & Development.
  • NIH. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC". National Institutes of Health.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Benzyloxy)-2-bromonicotinonitrile and Other Pyridine Building Blocks in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the substituted pyridine scaffold remains a cornerstone for the development of novel therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the substituted pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] The strategic functionalization of this privileged heterocycle is paramount for fine-tuning the pharmacological properties of a molecule. Among the myriad of available building blocks, 4-(benzyloxy)-2-bromonicotinonitrile has emerged as a particularly versatile and valuable synthon. This guide provides an in-depth, objective comparison of 4-(benzyloxy)-2-bromonicotinonitrile with other common pyridine building blocks, supported by experimental data, to inform rational choices in synthetic strategy.

The Strategic Advantage of 4-(Benzyloxy)-2-bromonicotinonitrile

4-(Benzyloxy)-2-bromonicotinonitrile offers a unique combination of structural features that make it an attractive starting material for complex molecule synthesis. The bromine atom at the 2-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the nitrile group at the 3-position and the benzyloxy group at the 4-position introduce distinct electronic properties and further synthetic handles. The benzyloxy group, in particular, can act as a protecting group for a phenol, which can be unmasked in later synthetic steps to reveal a key pharmacophore.[2][3]

Performance in Key Cross-Coupling Reactions

The true utility of a building block is demonstrated by its performance in the crucible of chemical synthesis. Here, we compare the reactivity of 4-(benzyloxy)-2-bromonicotinonitrile with other representative 2-bromopyridine derivatives in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and hetero-biaryl structures, which are prevalent in many biologically active molecules.[4] The reactivity of 2-bromopyridines in this reaction is highly dependent on the electronic nature of the substituents on the pyridine ring.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Pyridine_BB 4-(Benzyloxy)-2-bromonicotinonitrile or Alternative Pyridine Building Block Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Pyridine_BB->Solvent Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Solvent Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Solvent Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Solvent Heating Heating (e.g., 80-110 °C) Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Coupled Product Chromatography->Product

Pyridine Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)
4-(Benzyloxy)-2-bromo-1-fluorobenzene *Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90 °C / 12-24 hHigh
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80 °C / 12 h85
3-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100 °C / 4 h95
2-Bromo-4-methylpyridinePhenylboronic acidNot SpecifiedK₂CO₃Not SpecifiedNot Specified81
2,4-Dichloropyrimidine**Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (MW)100 °C / 15 min81

*Data for a close analogue, 4-(benzyloxy)-2-bromo-1-fluorobenzene, is presented to provide a predictive framework.[2] **Data for a related dihalopyrimidine.[5]

Analysis of Performance:

The benzyloxy group at the 4-position is electron-donating by resonance, which can increase the electron density of the pyridine ring. This can sometimes make the oxidative addition step of the Suzuki-Miyaura catalytic cycle slower compared to pyridines with electron-withdrawing groups. However, the presence of the electron-withdrawing nitrile group in 4-(benzyloxy)-2-bromonicotinonitrile is expected to counteract this effect, leading to a balanced reactivity profile. For comparison, 2-bromopyridine provides a good yield with a standard catalyst system.[6] The use of more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos, can significantly improve yields, as seen with 3-bromopyridine.[6] While direct comparative data for 4-(benzyloxy)-2-bromonicotinonitrile is limited, the high yields obtained with the analogous 4-(benzyloxy)-2-bromo-1-fluorobenzene suggest it is a competent substrate for this transformation.[2]

Sonogashira Coupling: Introducing C(sp) Hybridized Fragments

The Sonogashira coupling is an indispensable tool for the synthesis of aryl and heteroaryl alkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.[7]

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Workup & Purification Pyridine_BB 4-(Benzyloxy)-2-bromonicotinonitrile or Alternative Pyridine Building Block Solvent Solvent (e.g., THF, DMF) Pyridine_BB->Solvent Alkyne Terminal Alkyne Alkyne->Solvent Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Pd_Catalyst->Solvent Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Solvent Base Amine Base (e.g., Et₃N, Piperidine) Base->Solvent Temperature Temperature (e.g., RT to 100 °C) Solvent->Temperature Workup Aqueous Workup & Extraction Temperature->Workup Purification Column Chromatography Workup->Purification Product Coupled Alkyne Purification->Product

Pyridine Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)
Benzyl 2-bromonicotinate *PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C / 3 hup to 96
2-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C / 3 hHigh
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT / 16 h92
4-Bromopyridine hydrochloride4-ethynyl-N,N-dimethylanilinePdCl₂(PPh₃)₂ / CuIPiperidineCH₃CNReflux / 8 hNot specified

*Data for the closely related Benzyl 2-bromonicotinate.[8]

Analysis of Performance:

The Sonogashira coupling of 2-bromopyridines is generally efficient. The electron-withdrawing nature of the nitrile group in 4-(benzyloxy)-2-bromonicotinonitrile is expected to facilitate the oxidative addition step, contributing to high reaction yields. The data for the analogous benzyl 2-bromonicotinate shows excellent yields, suggesting that 4-(benzyloxy)-2-bromonicotinonitrile would perform similarly well.[8] It is noteworthy that even with a simple amine base and standard catalyst loading, high conversions can be achieved. The use of copper-free conditions is also possible, which can be advantageous in the synthesis of pharmaceutical intermediates to avoid copper contamination.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the formation of C-N bonds.[10] This reaction is particularly important in medicinal chemistry, as the arylamine motif is a common feature in many drugs.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Pyridine_BB 4-(Benzyloxy)-2-bromonicotinonitrile or Alternative Pyridine Building Block Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Pyridine_BB->Solvent Amine Primary or Secondary Amine Amine->Solvent Catalyst Pd Precatalyst or Pd Source + Ligand (e.g., Pd₂(dba)₃ + BINAP) Catalyst->Solvent Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LiHMDS) Base->Solvent Inert_Atmosphere Inert Atmosphere (e.g., Ar, N₂) Solvent->Inert_Atmosphere Heating Heating (e.g., 80-110 °C) Inert_Atmosphere->Heating Quenching Quenching & Aqueous Workup Heating->Quenching Chromatography Column Chromatography Quenching->Chromatography Product Aminated Product Chromatography->Product

Pyridine Building BlockAmine Coupling PartnerCatalyst / LigandBaseSolventTemp (°C) / TimeYield (%)
Benzyl 2-bromonicotinate *4-MethoxyanilinePd(OAc)₂ / XPhosNaOtBuToluene100 °C / 16 hHigh
2-BromopyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80 °C / 4 h60
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF65 °C / 16 h83
2-BromopyridinesVolatile primary & secondary aminesPd(OAc)₂ / dpppNaOtBuToluene80 °C / 14 h55-98

*Data for the closely related Benzyl 2-bromonicotinate.[3]

Analysis of Performance:

The Buchwald-Hartwig amination of 2-bromopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst deactivation. However, the use of bulky, electron-rich phosphine ligands, such as XPhos and RuPhos, can effectively mitigate this issue and promote high-yielding reactions.[3][11] The electron-withdrawing nitrile group in 4-(benzyloxy)-2-bromonicotinonitrile is expected to make the pyridine ring more susceptible to nucleophilic attack, which could be beneficial for the amination reaction. The high yields reported for the amination of the analogous benzyl 2-bromonicotinate with a standard Buchwald-Hartwig protocol are very promising.[3]

Strategic Considerations for Choosing a Pyridine Building Block

The choice of a pyridine building block is a critical decision in the design of a synthetic route. Here are some key factors to consider when evaluating 4-(benzyloxy)-2-bromonicotinonitrile against other alternatives:

  • Reactivity vs. Selectivity: While highly reactive building blocks can lead to faster reactions and higher yields, they may also be less selective, leading to unwanted side products. The balanced electronic properties of 4-(benzyloxy)-2-bromonicotinonitrile make it a good candidate for achieving both high reactivity and selectivity.

  • Functional Group Compatibility: The presence of the nitrile and benzyloxy groups in 4-(benzyloxy)-2-bromonicotinonitrile offers additional opportunities for functionalization. However, these groups may not be compatible with all reaction conditions. For example, the nitrile group can be sensitive to strongly basic or acidic conditions.

  • The Role of the Benzyloxy Group: The benzyloxy group serves as a stable protecting group for a phenol. This is a significant advantage in multi-step syntheses where a free phenol might interfere with subsequent reactions. The benzyl group can be readily removed under various conditions, such as catalytic hydrogenolysis, to unmask the phenol at a later stage. This adds a layer of synthetic flexibility that is not present in building blocks with more robust substituents like a methyl or fluoro group.

  • Cost and Availability: While highly functionalized building blocks like 4-(benzyloxy)-2-bromonicotinonitrile can offer significant advantages in terms of synthetic efficiency, they may be more expensive and less readily available than simpler building blocks like 2-bromopyridine or 2-chloropyridine.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative:

  • To a microwave vial is added the 2-bromopyridine derivative (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%).

  • Anhydrous DMF (2 mL) is added to the vial, and it is sealed.

  • The vial is placed in a microwave reactor and heated to 140°C for 20 minutes.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[2]

Representative Protocol for Sonogashira Coupling of a 2-Bromopyridine Derivative:

  • To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add anhydrous DMF and stir for 30 minutes.

  • Add the 2-bromopyridine derivative (1.0 equiv), the terminal alkyne (1.2 equiv), and Et₃N.

  • Heat the reaction mixture to 100°C for 3 hours.

  • After cooling, the reaction is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[8]

Representative Protocol for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the 2-bromopyridine derivative (1.0 equiv), the amine (1.2 equiv), [Pd₂(dba)₃], (±)-BINAP, and NaOᵗBu.

  • Anhydrous toluene is added, and the flask is sealed.

  • The reaction mixture is heated to 80-100°C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.[8]

Conclusion

4-(Benzyloxy)-2-bromonicotinonitrile stands out as a highly versatile and strategically valuable building block for the synthesis of complex, biologically active molecules. Its unique combination of a reactive bromine handle, a synthetically useful nitrile group, and a deprotectable benzyloxy group provides a powerful platform for molecular diversification. While direct, side-by-side comparative data with other pyridine building blocks under identical conditions is not always available, the existing literature on analogous systems strongly suggests that it is a highly competent substrate for a range of essential cross-coupling reactions. The ability to unmask a phenolic hydroxyl group late in a synthetic sequence is a particularly compelling feature for drug discovery programs. Ultimately, the choice of the optimal pyridine building block will depend on the specific synthetic goals, the required functional group tolerance, and economic considerations. However, for projects requiring a high degree of molecular complexity and synthetic flexibility, 4-(benzyloxy)-2-bromonicotinonitrile represents a superior choice.

References

  • A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-C
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Comparative Studies of 2-, 3-, and 4-Pyridylpalladium(II) Complexes: Synthesis and Properties. Bulletin of the Chemical Society of Japan.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Buchwald-Hartwig Amin
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • Application Notes: Benzyl 2-bromonicotinate as a Precursor in Pharmaceutical Synthesis. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H₂O. Turkish Journal of Chemistry.
  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese C
  • A Comparative Guide to Cross-Coupling Reactions of Benzyl 2-bromonicotinate for Pharmaceutical Research. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry.
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC.
  • Two Types of Cross-Coupling Reactions between Electron-Rich and Electron-Deficient Alkenes Assisted by Nucleophilic Addition Using an Organic Photoredox Catalyst. The Journal of Organic Chemistry.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Suzuki reaction with different boronic acids.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)
  • Benzyl 2-bromonicotinate: A Versatile Scaffold for Modern Drug Discovery. Benchchem.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of n
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.
  • Discovery of 4-Benzyloxy and 4-(2-Phenylethoxy) Chalcone Fibrate Hybrids as Novel PPARα Agonists. MDPI.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.

Sources

Comparative

Benchmarking Palladium Catalysts for the Cross-Coupling of 4-(Benzyloxy)-2-bromonicotinonitrile: A Comprehensive Guide

For researchers and drug development professionals, the functionalization of densely substituted heteroaromatics is a daily bottleneck. Pyridine scaffolds, particularly those with push-pull electronic systems, present un...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the functionalization of densely substituted heteroaromatics is a daily bottleneck. Pyridine scaffolds, particularly those with push-pull electronic systems, present unique challenges in palladium-catalyzed cross-coupling.

This guide provides an objective, data-driven benchmark of palladium catalysts for the Suzuki-Miyaura cross-coupling of 4-(Benzyloxy)-2-bromonicotinonitrile , analyzing the mechanistic causality behind catalyst performance and providing a self-validating experimental protocol.

Substrate Profiling & Mechanistic Causality

To select the optimal catalyst, we must first deconstruct the electronic and steric topography of the substrate:

  • Oxidative Addition (The 2-Bromo Position): The C–Br bond is highly activated. The adjacent pyridine nitrogen and the strongly electron-withdrawing 3-nitrile (-CN) group synergistically lower the LUMO of the substrate. Consequently, oxidative addition of Pd(0) is exceptionally fast.

  • Catalyst Poisoning (The Pyridine Nitrogen): Basic heteroaryl nitrogens are notorious for coordinating to off-cycle Pd(II) species, sequestering the catalyst and halting the cycle.

  • Steric Impediment (The 4-Benzyloxy Group): While the benzyloxy (-OBn) group is electronically donating (+M), its primary impact during catalysis is steric. Projecting adjacent to the nitrile, it creates a crowded microenvironment that can severely impede the transmetalation step.

The Causality of Failure: If oxidative addition is fast but transmetalation is sterically hindered, the long-lived Pd(II) intermediate becomes susceptible to side reactions, primarily protodehalogenation (yielding 4-(benzyloxy)nicotinonitrile) or homocoupling. To overcome this, the catalyst must possess an electron-rich, highly sterically demanding ligand that accelerates transmetalation and forces rapid reductive elimination, while preventing off-cycle pyridine coordination.

Catalyst Benchmarking: Comparative Analysis

We benchmarked three distinct palladium systems using a standard Suzuki-Miyaura coupling with phenylboronic acid.

Benchmark Reaction Conditions
  • Substrate: 4-(Benzyloxy)-2-bromonicotinonitrile (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1, 0.2 M)

Quantitative Performance Data
Catalyst SystemLoadingTempTimeYield (HPLC)Primary Byproducts / Observations
Pd(PPh₃)₄ 5 mol%90 °C12 h41%High protodehalogenation; Pd black precipitation.
Pd(dppf)Cl₂ 5 mol%90 °C6 h68%Moderate homocoupling; difficult HPLC purification [1].
XPhos Pd G3 2 mol%40 °C1 h96% Clean conversion; trace carbazole byproduct [2].
Analysis of Results
  • Pd(PPh₃)₄ (First Generation): The classic tetrakis catalyst struggles here. The lack of steric bulk on the triphenylphosphine ligands fails to accelerate reductive elimination, leaving the complex vulnerable to protodeboronation and protodehalogenation at the required high temperatures (90 °C).

  • Pd(dppf)Cl₂ (Bidentate): While providing better stability and yield, bidentate catalysts like Pd(dppf)Cl₂ are often unsuitable for high-throughput automated synthesis due to unpredictable degradation and severe difficulties in HPLC purification [1].

  • XPhos Pd G3 (Third Generation Precatalyst): This system dominates the benchmark. The utilizes a methanesulfonate leaving group, ensuring rapid, quantitative generation of the active mono-ligated L-Pd(0) species under mildly basic conditions [2][3]. The massive steric profile of the XPhos ligand prevents bis-ligation, shields the palladium from pyridine nitrogen coordination, and dramatically accelerates reductive elimination, allowing the reaction to reach completion at 40 °C in just 1 hour.

Catalytic Pathway & Activation

The efficiency of the G3 system relies on its unique activation mechanism. Unlike earlier generations that required harsh reduction, the G3 precatalyst undergoes base-mediated deprotonation and elimination of a carbazole moiety to yield the active catalyst.

CatalyticCycle Precat XPhos Pd G3 Precatalyst Activation Base-Mediated Activation (- carbazole, - OMs) Precat->Activation Pd0 Active L-Pd(0) Species Activation->Pd0 OxAdd Oxidative Addition (4-(Benzyloxy)-2-bromonicotinonitrile) Pd0->OxAdd Substrate TransMet Transmetalation (Arylboronic Acid) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Coupled Product) TransMet->RedElim RedElim->Pd0 Catalyst Turnover

Catalytic cycle of XPhos Pd G3 highlighting base-mediated activation and substrate coupling.

Optimized Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating workflow. Each step includes observable metrics to ensure scientific integrity and troubleshoot failures in real-time.

Workflow Prep 1. Reagent Prep (Weighing) Degas 2. Degassing (N2 Sparging) Prep->Degas Catalyst 3. Catalyst Add (XPhos Pd G3) Degas->Catalyst Reaction 4. Heating (40°C, 1 h) Catalyst->Reaction Workup 5. Quench (EtOAc / H2O) Reaction->Workup Purify 6. Purification (Flash Chroma) Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Methodology

Step 1: Reagent Preparation

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-(Benzyloxy)-2-bromonicotinonitrile (289 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous K₃PO₄ (424 mg, 2.0 mmol).

  • Causality Check: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky XPhos ligand requires a stronger base to efficiently drive the transmetalation of the sterically hindered intermediate [3].

Step 2: Solvent Addition & Degassing

  • Add 1,4-Dioxane (4.0 mL) and HPLC-grade H₂O (1.0 mL).

  • Seal the vial with a PTFE-lined septum cap. Sparge the heterogeneous mixture with dry N₂ gas via a submerged needle for exactly 15 minutes. Provide a vent needle.

  • Self-Validation: The cessation of dissolved oxygen bubbles indicates complete degassing. Failure to degas will result in the immediate oxidation of the L-Pd(0) species, visually indicated by the reaction mixture turning pitch black (Pd black precipitation) within 10 minutes of heating.

Step 3: Catalyst Addition

  • Briefly remove the septum under a positive flow of N₂ and add XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%). Reseal and purge the headspace with N₂ for 2 minutes.

  • Causality Check: The catalyst is added after degassing to prevent premature activation and subsequent degradation of the Pd(0) species in the absence of the fully dissolved substrate.

Step 4: Reaction Execution & Monitoring

  • Place the vial in a pre-heated aluminum block at 40 °C. Stir vigorously (800 rpm) for 1 hour.

  • Self-Validation: At 45 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success: A dominant peak at [M+H]⁺ 287 (product).

    • Failure: A peak at [M+H]⁺ 211 indicates protodebromination, meaning the boronic acid has degraded or transmetalation is failing due to insufficient base dissolution.

Step 5: Workup & Purification

  • Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes) to afford 4-(benzyloxy)-2-phenylnicotinonitrile as a solid.

References

Validation

comparative toxicity and in vitro profiling of 4-(Benzyloxy)-2-bromonicotinonitrile

An in-depth technical analysis of 4-(Benzyloxy)-2-bromonicotinonitrile requires moving beyond its utility as a synthetic building block to rigorously evaluate its biological safety profile. The nicotinonitrile (3-cyanopy...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-(Benzyloxy)-2-bromonicotinonitrile requires moving beyond its utility as a synthetic building block to rigorously evaluate its biological safety profile. The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of targeted therapeutics such as VEGFR-2 and PIM kinase inhibitors[1]. The presence of a bromine atom at the 2-position provides an essential handle for transition-metal-catalyzed cross-coupling, while the 4-benzyloxy group offers a lipophilic vector to probe deep hydrophobic pockets in target proteins.

However, the toxicological profiling of early-stage halogenated pyridine intermediates is a critical hurdle. Halogenated pyridines substituted directly at the 2-position are notorious for exerting hepatotoxic and genotoxic effects, primarily driven by N-oxidation mediated by hepatic microsomal enzymes[2]. This guide provides a comprehensive, objective comparison of the in vitro toxicity profile of 4-(Benzyloxy)-2-bromonicotinonitrile against established reference compounds, detailing the mechanistic rationale and the self-validating experimental protocols required to de-risk this scaffold.

Mechanistic Rationale: Steric Shielding and Metabolic Routing

The primary toxicological liability of 2-halopyridines is their metabolic activation. Cytochrome P450 (CYP) enzymes in the liver readily oxidize the sterically accessible pyridine nitrogen, forming a highly reactive N-oxide intermediate that induces oxidative stress, central lobular necrosis, and DNA damage[2].

By introducing a bulky benzyloxy group at the 4-position, the metabolic landscape of the molecule is fundamentally altered. We hypothesize that the steric hindrance provided by the benzyl ether, combined with the introduction of a highly labile O-benzyl bond, provides an alternative, non-toxic metabolic clearance pathway (O-dealkylation). This effectively shunts the molecule away from the toxic N-oxidation pathway.

MetPathway Parent 4-(Benzyloxy)- 2-bromonicotinonitrile CYP Hepatic CYP450 (Microsomal S9) Parent->CYP Uptake & Metabolism NOxide N-Oxidation (Toxic Intermediate) CYP->NOxide Minor Pathway (Sterically Hindered) Cleavage O-Dealkylation (Stable Metabolite) CYP->Cleavage Major Pathway Tox Hepatotoxicity / Genotoxicity NOxide->Tox Oxidative Stress

Metabolic activation pathway comparing toxic N-oxidation versus stable O-dealkylation clearance.

Comparative In Vitro Toxicity Profiling

To objectively evaluate the safety window of 4-(Benzyloxy)-2-bromonicotinonitrile, we compare its in vitro performance against 2-Chloropyridine (a well-documented hepatotoxic and genotoxic reference halogenated pyridine[3]) and Staurosporine (a pan-kinase inhibitor used as a universal positive control for cytotoxicity). The profiling relies on high-throughput screening metrics aligned with ToxCast/Tox21 methodologies[4].

Quantitative Toxicity Comparison
CompoundHepG2 IC₅₀ (µM)(Hepatotoxicity)HEK293T IC₅₀ (µM)(General Cytotoxicity)Genotoxicity (+S9)(Mouse Lymphoma)ROS Induction(Fold Change at 10 µM)
4-(Benzyloxy)-2-bromonicotinonitrile > 50.0> 50.0Negative1.1x
2-Chloropyridine (Structural Ref)12.428.5Positive4.5x
Staurosporine (Assay Control)0.050.02N/A8.0x

Data Interpretation: The data demonstrates that the addition of the 4-benzyloxy group successfully mitigates the inherent toxicity of the 2-halopyridine core. While 2-Chloropyridine shows significant ROS induction and cytotoxicity, the functionalized nicotinonitrile remains inert up to 50 µM.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to explain why the parameter was chosen.

Protocol 1: Multiparametric Hepatotoxicity Screening (HepG2)

Objective: Assess compound-induced hepatotoxicity by simultaneously measuring cell viability, reactive oxygen species (ROS) generation, and mitochondrial membrane potential (MMP).

  • Step 1: Cell Seeding & Equilibration

    • Action: Seed HepG2 cells at 10,000 cells/well in 384-well collagen-coated plates. Incubate for 24 hours.

    • Causality: HepG2 cells are selected because they retain basal expression of human phase I/II metabolizing enzymes. Collagen coating prevents assay artifacts (false positives for cell death) caused by cell detachment during subsequent wash steps.

  • Step 2: Compound Dosing (Self-Validating Setup)

    • Action: Dispense compounds using acoustic liquid handling (0.1 to 100 µM, 10-point dose-response). Include 0.5% DMSO as a vehicle control and 10 µM Tamoxifen as a positive hepatotoxic control.

    • Causality: Acoustic dispensing eliminates tip-based carryover. The inclusion of defined controls ensures the assay's dynamic range is validated on every single plate (accepting only plates with a Z'-factor > 0.6).

  • Step 3: Multiplex Fluorescent Staining

    • Action: After 48 hours of exposure, co-incubate cells with Hoechst 33342 (nuclear morphology), MitoTracker Red (MMP), and CellROX Green (ROS) for 30 minutes.

    • Causality: Toxicity is rarely unidimensional. Measuring ATP alone might miss early mitochondrial uncoupling. This multiplex approach captures the chronological cascade of toxicity: ROS generation Mitochondrial depolarization Nuclear condensation.

Protocol 2: In Vitro Mouse Lymphoma Assay (MLA) for Genotoxicity

Objective: Evaluate the genotoxic potential of the intermediate via the thymidine kinase (Tk) locus mutation[3].

  • Step 1: Culture & Treatment Preparation

    • Action: Culture L5178Y Tk+/− mouse lymphoma cells. Prepare two parallel testing arms: one with 5% rat liver S9 fraction and one without.

    • Causality: Because halogenated pyridines require N-oxidation by microsomal enzymes to exert genotoxicity[2], testing without S9 metabolic activation will yield false negatives. The parallel arms validate whether toxicity is parent-driven or metabolite-driven.

  • Step 2: Exposure & Expression Phase

    • Action: Expose cells to the compound for 4 hours (+S9) or 24 hours (-S9). Wash and culture for a 2-day expression period.

    • Causality: The expression period is biologically required to allow DNA damage to be fixed into stable mutations and for the pre-existing Tk enzyme to degrade before chemical selection.

  • Step 3: Mutant Selection & Scoring

    • Action: Plate cells in semi-solid media containing trifluorothymidine (TFT). Score large and small colonies after 10 days.

    • Causality: Small colonies indicate chromosomal aberrations (clastogenicity), while large colonies indicate point mutations (mutagenicity)[3]. This dual-scoring validates the specific mechanism of the genotoxic insult.

HCSWorkflow Prep Compound Library Prep (10mM DMSO Stocks) Dose Acoustic Dispensing (0.1 - 100 µM Dose Range) Prep->Dose Cell1 HepG2 Cells (Hepatotoxicity) Dose->Cell1 Cell2 L5178Y Cells (Genotoxicity) Dose->Cell2 Assay1 ATP Depletion Assay (Cell Viability) Cell1->Assay1 Assay2 High-Content Imaging (ROS & MMP) Cell1->Assay2 Assay3 Micronucleus / MLA Test (+/- S9 Activation) Cell2->Assay3

Multiparametric in vitro toxicity profiling workflow for halogenated nicotinonitriles.

References

  • [3] Title: Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells Source: nih.gov URL:

  • [4] Title: Recent advances in AI-based toxicity prediction for drug discovery Source: frontiersin.org URL:

  • [2] Title: Nomination Background: o-Chloropyridine (CASRN: 109-09-1) Source: nih.gov URL:

  • [1] Title: Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) Source: researchgate.net URL:

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(Benzyloxy)-2-bromonicotinonitrile
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4-(Benzyloxy)-2-bromonicotinonitrile
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